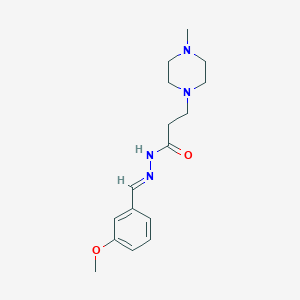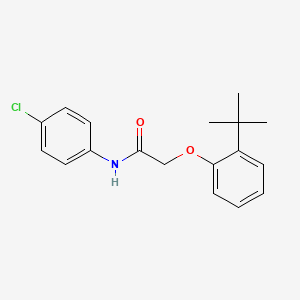
5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
Synthesis Analysis The synthesis of 1,3,4-thiadiazole derivatives, including those with methoxybenzyl groups, involves complex chemical reactions. A notable example is the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole, which demonstrates the intricate steps and conditions required for synthesizing such compounds. The process often requires careful selection of precursors and reaction conditions to achieve the desired thiadiazole derivatives (Banu et al., 2013).
Molecular Structure Analysis The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which significantly influences the compound's properties and interactions. For instance, the molecular structure analysis of 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine reveals a complex network of intermolecular hydrogen bonding that contributes to its stability and reactivity (He et al., 2010).
Chemical Reactions and Properties 1,3,4-Thiadiazole derivatives undergo various chemical reactions, leading to diverse biological activities. The synthesis and reactions of new 4-methoxybenzyland 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles illustrate the versatility of these compounds in chemical synthesis and potential applications in medicinal chemistry (Hovsepyan et al., 2014).
Physical Properties Analysis The physical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the thiadiazole ring. For example, the synthesis, characterization, and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives, including methoxy cinnamic acids, provide insights into the relationship between the compounds' structure and their physical properties (Gür et al., 2017).
Chemical Properties Analysis The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity, stability, and interactions with biological targets, are integral to their utility in various fields, especially in medicinal chemistry. Studies on compounds like 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles reveal their antiproliferative activity, showcasing the potential of these compounds in therapeutic applications (Matysiak et al., 2006).
Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) discusses the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including a compound with properties similar to 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol. These compounds exhibited significant antiproliferative activity against certain cancer cell lines and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, including a compound related to 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol, demonstrating high singlet oxygen quantum yield. These compounds are potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Antimicrobial Activity
Badige et al. (2009) synthesized novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, closely related to the compound . These derivatives were found to have notable antibacterial and antifungal activities (Badige et al., 2009).
Antiproliferative Activity Against Cancer Cells
Matysiak et al. (2006) report on new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, similar to the compound , which showed high antiproliferative activity against human cancer cells, with some compounds outperforming cisplatin (Matysiak et al., 2006).
Tyrosine Kinase Inhibitors
A study by Bahmani et al. (2019) found that compounds containing 1,3,4-thiadiazole nucleus, similar to the subject compound, were potential tyrosine kinase inhibitors, showing significant cytotoxicity against breast cancer cell line MCF-7 (Bahmani et al., 2019).
Antileukemic Activity
Choodamani et al. (2020) synthesized compounds with imidazo[2,1-b][1,3,4]thiadiazole, related to the compound of interest. These demonstrated potent cytotoxic effects against leukemia and human cervix carcinoma cell lines (Choodamani et al., 2020).
Antioxidant Activity
A study by Karaali et al. (2019) synthesized benzimidazole derivatives based on 1,3,4-thiadiazole, closely related to the compound , and found that these compounds exhibited significant antioxidant activity (Karaali et al., 2019).
Corrosion Inhibition
Attou et al. (2020) researched the use of a 1,3,4-thiadiazole derivative, related to the compound , as a corrosion inhibitor for mild steel in an acidic environment. The study highlighted the compound's high efficacy in protecting against corrosion (Attou et al., 2020).
Antimicrobial Drug Development
Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles, including compounds related to 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol, showing significant antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Shehadi et al., 2022).
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(14)15-9/h2-5H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUWGPGTLFHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)

![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)
![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)